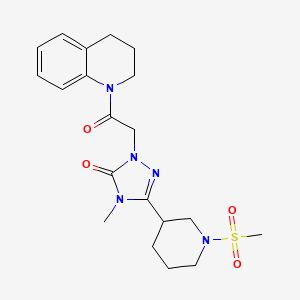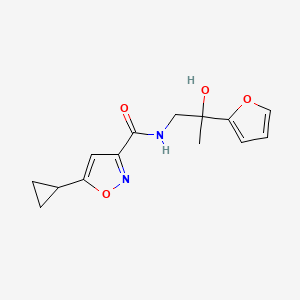
1-(1-Bromoethyl)-3-fluorobenzene
Übersicht
Beschreibung
1-(1-Bromoethyl)-3-fluorobenzene is an organic compound with the molecular formula C8H9BrF. It is a derivative of benzene, where one hydrogen atom is replaced by a bromoethyl group and another hydrogen atom is replaced by a fluorine atom .
Synthesis Analysis
The synthesis of 1-(1-Bromoethyl)-3-fluorobenzene could potentially involve the use of reagents such as chloroformates, which are used in organic chemistry for introducing protecting groups . Another possible method could involve a photocatalytic version of the Barbier type reaction using readily available allyl or benzyl bromides .Molecular Structure Analysis
The molecular structure of 1-(1-Bromoethyl)-3-fluorobenzene consists of a benzene ring substituted with a bromoethyl group and a fluorine atom .Chemical Reactions Analysis
The chemical reactions of 1-(1-Bromoethyl)-3-fluorobenzene could involve nucleophilic substitution reactions, where the bromine atom in the bromoethyl group is replaced by another group . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(1-Bromoethyl)-3-fluorobenzene would depend on its specific structure. For example, similar compounds such as 1-bromoethylbenzene have a molecular weight of 185.06 g/mol, are liquid at 20°C, and have a density of 1.356 .Wissenschaftliche Forschungsanwendungen
Photofragment Spectroscopy
Photofragment translational spectroscopy of 1-bromo-3-fluorobenzene at 266 nm revealed significant insights into the photodissociation mechanisms of this compound. The study, conducted on a universal crossed molecular beams machine, demonstrated how the translational energy distributions of photofragments are affected by fluorine atom substitution, offering valuable data for understanding the molecular dynamics of fluorinated compounds (Gu et al., 2001).
Radiochemistry
1-bromo-4-[18F]fluorobenzene, a closely related compound, plays a crucial role in 18F-arylation reactions, vital in radiochemistry and nuclear medicine. Research comparing various pathways to synthesize this compound has advanced the development of efficient methods for its production, which is essential for creating radiopharmaceuticals (Ermert et al., 2004).
Organometallic Chemistry
Partially fluorinated benzenes, including 1-(1-Bromoethyl)-3-fluorobenzene, have been recognized for their roles in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents influence binding strength to metal centers, making them valuable in reactions where weak coordination is advantageous (Pike et al., 2017).
Spectroscopic Investigation
In-depth spectroscopic studies of 1-bromo-3-fluorobenzene have contributed to understanding its molecular geometry and vibrational frequencies. These findings have implications for predicting the behavior of similar fluorinated compounds in various chemical contexts (Mahadevan et al., 2011).
Grignard Reagent Formation
Studies on the formation of Grignard reagents from compounds like 1-bromo-4-fluorobenzene have provided insights into their chemoselectivity, which is critical for synthesis in organic chemistry. These findings have implications for the development of new synthetic methodologies (Hein et al., 2015).
Wirkmechanismus
Mode of Action
Bromoethyl compounds are often involved in nucleophilic substitution reactions (s_n2), where the bromine atom is replaced by a nucleophile . This can lead to the formation of new compounds, potentially altering the function of the target molecule.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(1-Bromoethyl)-3-fluorobenzene . .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1-bromoethyl)-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJJCUDCZNSGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromoethyl)-3-fluorobenzene | |
CAS RN |
405931-45-5 | |
| Record name | 1-(1-bromoethyl)-3-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



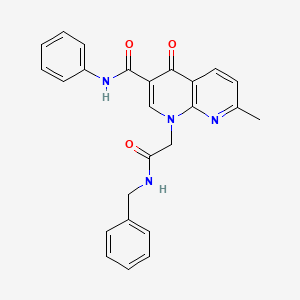
![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2810743.png)

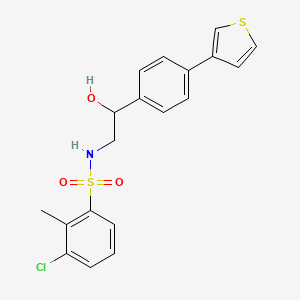


![{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B2810752.png)


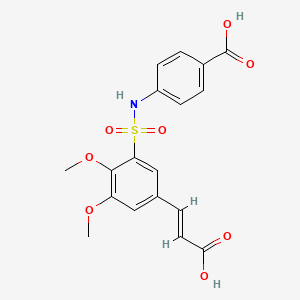
![N-methyl-2-(7-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2810759.png)
